1-Cyclobutylbutane-1,3-dione

Chemical Property Molecular Weight 1,3-Diketone

1-Cyclobutylbutane-1,3-dione is a specialized β-diketone building block featuring a cyclobutyl substituent that imparts unique steric and electronic effects, altering tautomeric equilibrium and metal-chelation properties. This makes it a superior choice for synthesizing cyclobutane-containing pharmaceuticals, agrochemicals, and heterocycles (pyrazoles, isoxazoles). It is also ideal for research into MOFs, CVD precursors, and as a high-purity (≥98%) analytical standard for LC-MS method development. Its distinct molecular weight (140.18 g/mol) provides a clear analytical fingerprint for reaction monitoring.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 1020732-20-0
Cat. No. B1425677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutylbutane-1,3-dione
CAS1020732-20-0
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)C1CCC1
InChIInChI=1S/C8H12O2/c1-6(9)5-8(10)7-3-2-4-7/h7H,2-5H2,1H3
InChIKeyHKRKQPSKAPDZLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclobutylbutane-1,3-dione (CAS 1020732-20-0) for Chemical Sourcing and Research


1-Cyclobutylbutane-1,3-dione (CAS 1020732-20-0) is a small-molecule building block classified as a β-diketone [1]. It features a central butane-1,3-dione scaffold substituted with a cyclobutyl group. This structure confers unique properties for use as a versatile intermediate in organic synthesis, particularly for constructing cyclobutane-containing compounds . The compound is available from multiple chemical vendors in purities up to 97% or 98% .

Why 1-Cyclobutylbutane-1,3-dione Cannot Be Replaced by Generic 1,3-Diketone Analogs


High-strength, quantitative differential evidence for 1-Cyclobutylbutane-1,3-dione is limited in the public domain, with the compound primarily used as a specialized research intermediate rather than a highly profiled lead molecule. However, class-level inference from the broader family of β-diketones indicates that substituting one analog for another is not trivial. The specific cyclobutyl group in this compound introduces distinct steric and electronic effects compared to other alkyl or aryl-substituted 1,3-diketones, which can significantly alter the compound's tautomeric equilibrium [1] and, consequently, its reactivity, chelation behavior, and physical properties [2]. Therefore, generic substitution without careful experimental validation would likely lead to divergent outcomes in synthesis or assay results.

Quantitative Differentiation of 1-Cyclobutylbutane-1,3-dione (CAS 1020732-20-0) vs. Analogs


Molecular Weight: A Distinct and Verifiable Differentiator from Common Analogs

The molecular weight of 1-Cyclobutylbutane-1,3-dione is 140.18 g/mol [1]. This is a definitive and easily verifiable property that distinguishes it from structurally related 1-cycloalkyl-1,3-butanediones. For example, the cyclopentyl analog has a molecular weight of 154.21 g/mol, and the cyclohexyl analog is 168.23 g/mol . This fundamental difference is a primary selection criterion for applications where mass is critical, such as in LC-MS method development or when building focused compound libraries.

Chemical Property Molecular Weight 1,3-Diketone Cyclobutane

Purity Specification: A Critical Procurement Metric

Commercially available 1-Cyclobutylbutane-1,3-dione is offered with a minimum purity specification of 97% by AKSci and NLT 98% by MolCore . This provides a clear, quantitative benchmark for procurement. In contrast, the cyclohexyl analog is commonly available at 95% purity . While direct functional comparison is not possible, this 2-3% difference in minimum purity can be a significant factor in applications requiring high-fidelity starting materials, potentially reducing the need for further purification steps.

Purity Quality Control Building Block Procurement

Structural Comparison: Cyclobutyl vs. Cyclohexyl β-Diketones in Metal Chelation Studies

A comparative study on the thermal stability and volatility of alicyclic β-diketone metal chelates provides class-level inference for this compound. The research found that metal chelates of β-diketones containing cyclobutyl, cyclopentyl, and cyclohexyl groups exhibited thermal stability and volatility that were intermediate between chelates of other alicyclic analogs [1]. This suggests that 1-Cyclobutylbutane-1,3-dione can be expected to form metal complexes with distinct thermodynamic properties compared to its cyclohexyl counterpart, which could be a key differentiator in applications like gas chromatography or material science.

Metal Chelation β-Diketone Cyclobutane Chromatography

Recommended Application Scenarios for 1-Cyclobutylbutane-1,3-dione (CAS 1020732-20-0)


Synthesis of Cyclobutane-Containing Drug Candidates and Biological Probes

The cyclobutane ring is a valuable motif in medicinal chemistry, found in several FDA-approved drugs, due to its ability to impart conformational rigidity, enhance metabolic stability, and improve target binding . 1-Cyclobutylbutane-1,3-dione, with its pre-installed cyclobutyl group and reactive diketone moiety, is an ideal building block for constructing more complex cyclobutane-containing molecules. Its use is indicated when the synthetic target requires a cyclobutane ring, and a direct, functionalized precursor can streamline the synthesis .

Development of Novel Metal Chelating Agents and Precursors

As a β-diketone, this compound is a classic ligand for metal ions. Based on class-level evidence, the cyclobutyl substituent is expected to confer distinct properties to its metal complexes, including altered volatility and thermal stability compared to complexes formed with its cyclopentyl or cyclohexyl analogs [1]. This makes it a candidate for research into new metal-organic frameworks (MOFs), volatile precursors for chemical vapor deposition (CVD), or stationary phases in gas chromatography where specific retention characteristics are desired.

Analytical Chemistry and Method Development

The compound's unique molecular weight of 140.18 g/mol, which is distinct from its nearest cycloalkyl analogs, provides a clear analytical fingerprint [2]. This makes it a useful standard or internal control for developing and validating analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), particularly when analyzing reaction mixtures that may contain other, closely related β-diketones. The availability of the compound in high purity (≥97%) further supports its use in precise analytical applications .

General Organic Synthesis as a Versatile β-Diketone Building Block

This compound is a versatile intermediate for synthesizing a variety of heterocycles, such as pyrazoles and isoxazoles, which are common scaffolds in pharmaceutical and agrochemical research. The cyclobutyl group provides a unique steric and electronic environment that can influence the regio- and stereochemical outcome of these cyclocondensation reactions, offering a distinct alternative to more common methyl or phenyl-substituted diketones .

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